![molecular formula C17H18N2O5S B4018412 methyl {5-[4-(4-morpholinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4018412.png)
methyl {5-[4-(4-morpholinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Overview
Description
Methyl {5-[4-(4-morpholinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate, commonly referred to as MTA, is a thiazolidinedione derivative that has been extensively studied for its pharmacological properties. MTA has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties.
Mechanism of Action
MTA exerts its pharmacological effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism, as well as inflammation. MTA binds to PPARγ and activates its transcriptional activity, leading to the regulation of target genes involved in glucose and lipid metabolism and inflammation.
Biochemical and Physiological Effects
MTA has been shown to have a number of biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce inflammation, and inhibit tumor growth. MTA has also been shown to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
One of the advantages of using MTA in lab experiments is its ability to activate PPARγ, which plays a key role in the regulation of glucose and lipid metabolism, as well as inflammation. MTA has also been shown to have low toxicity and high bioavailability. However, one of the limitations of using MTA in lab experiments is its relatively high cost.
Future Directions
There are several future directions for research on MTA. One area of research is the development of novel MTA derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of MTA in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the molecular mechanisms underlying the pharmacological effects of MTA.
Scientific Research Applications
MTA has been extensively studied for its pharmacological properties. It has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. MTA has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammatory diseases.
properties
IUPAC Name |
methyl 2-[(5E)-5-[(4-morpholin-4-ylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-23-15(20)11-19-16(21)14(25-17(19)22)10-12-2-4-13(5-3-12)18-6-8-24-9-7-18/h2-5,10H,6-9,11H2,1H3/b14-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCGUIOIOPZVDG-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)N3CCOCC3)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C\C2=CC=C(C=C2)N3CCOCC3)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl {(5E)-5-[4-(morpholin-4-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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